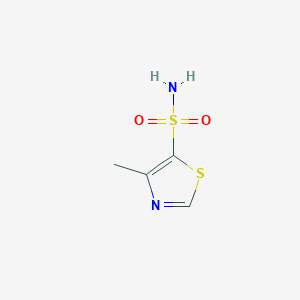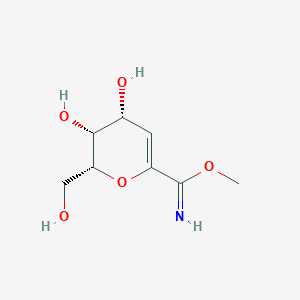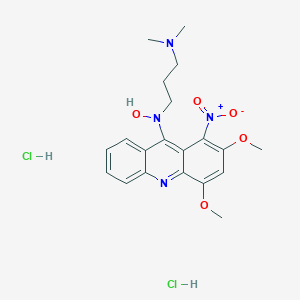
1,2,3,4,5-Pentadeutério-6-(trifluorométhyl)benzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene is a deuterated derivative of 6-(trifluoromethyl)benzene. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is an isotope of hydrogen. The presence of the trifluoromethyl group enhances the compound’s stability and selectivity, making it a valuable tool in various fields of research and industry.
Applications De Recherche Scientifique
1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of deuterated pharmaceuticals and agrochemicals.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Utilized in the design of deuterated drugs with improved pharmacokinetic properties, such as increased metabolic stability and reduced toxicity.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene typically involves the deuteration of 6-(trifluoromethyl)benzene. This process can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific reaction conditions.
Industrial Production Methods
Industrial production of 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the benzene ring.
Radical Reactions: The trifluoromethyl group can be involved in radical reactions, forming carbon-centered radicals that participate in further chemical transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield deuterated derivatives with different functional groups, while oxidation and reduction can produce various deuterated aromatic compounds .
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in various applications. The deuterium substitution enhances the stability and selectivity of the compound, allowing it to interact more effectively with specific enzymes, receptors, and other molecular targets. This results in improved efficacy and reduced side effects in pharmaceutical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Similar in structure but with fluorine atoms instead of deuterium, used in similar applications but with different properties.
Trifluorotoluene: A non-deuterated analog with similar applications but lower stability and selectivity.
Uniqueness
1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene is unique due to its deuterium substitution, which enhances its stability and selectivity compared to non-deuterated analogs. This makes it a valuable tool in various fields, including medicinal chemistry, environmental research, and industrial applications.
Propriétés
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETTZEONDQJALK-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(F)(F)F)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)









![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)


